Ethylene Sulfone Exhibits Dual-Order Hydroxide Reactivity Kinetics, Whereas Sulfolane Is Unreactive Under Comparable Conditions
Ethylene sulfone reacts with aqueous hydroxide via two kinetically distinct pathways: a first-order process in hydroxide (attack on sulfur yielding a pentacoordinate intermediate) and a second-order process in hydroxide (further deprotonation or addition). This dual-pathway reactivity has been quantitatively established through kinetic and yield studies [1]. In contrast, five-membered sulfolane (thiolane 1,1-dioxide) exhibits negligible hydroxide-mediated ring-opening under the same conditions, as the reduced ring strain eliminates the driving force for nucleophilic attack [2].
| Evidence Dimension | Reaction order in hydroxide for aqueous nucleophilic ring-opening |
|---|---|
| Target Compound Data | Observed kinetics: first-order and second-order pathways in [OH⁻] |
| Comparator Or Baseline | Sulfolane (tetramethylene sulfone): no detectable ring-opening under comparable aqueous hydroxide conditions |
| Quantified Difference | Two distinct kinetic orders vs. zero measurable reactivity |
| Conditions | Aqueous hydroxide solution; kinetic analysis via yield studies (King et al., 1985; Gill, 1996) |
Why This Matters
This mechanistic duality enables ethylene sulfone to serve as a tunable electrophilic building block in Ramberg–Bäcklund olefination, whereas sulfolane cannot function in this capacity.
- [1] Gill, M.S. Aspects of Reactions of Sulfonyl Compounds with Nucleophiles. Ph.D. Thesis, University of Western Ontario, 1996. View Source
- [2] King, J.F.; Hillhouse, J.H.; Khemani, K.C. Organic sulfur mechanisms. 27. A reexamination of the reaction of thiirane 1,1-dioxide with aqueous hydroxide. Can. J. Chem. 1985, 63, 1-5. View Source
